molecular formula C11H9NOS B14003436 Benzamide, N-2-thienyl- CAS No. 136-34-5

Benzamide, N-2-thienyl-

Cat. No.: B14003436
CAS No.: 136-34-5
M. Wt: 203.26 g/mol
InChI Key: VLLGHDRJSXCFJL-UHFFFAOYSA-N
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Description

Benzamide, N-2-thienyl- is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a benzamide group attached to a thienyl ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including Benzamide, N-2-thienyl-, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid pathway provides high yields and is eco-friendly. Another method involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives using TEA as a base and THF as a solvent .

Industrial Production Methods: Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-2-thienyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Benzamide, N-2-thienyl- can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzamide, N-2-thienyl- involves its interaction with specific molecular targets and pathways. For instance, some benzamide derivatives act as histone deacetylase inhibitors, which play a role in epigenetic regulation by deacetylating lysine residues on histones . This action can lead to changes in gene expression and has implications in cancer therapy and other medical applications.

Comparison with Similar Compounds

  • Ethenzamide
  • Salicylamide
  • Procainamide
  • Moclobemide
  • Metoclopramide
  • Amisulpride

Uniqueness: Benzamide, N-2-thienyl- is unique due to its thienyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and mechanisms of action.

Properties

CAS No.

136-34-5

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

N-thiophen-2-ylbenzamide

InChI

InChI=1S/C11H9NOS/c13-11(9-5-2-1-3-6-9)12-10-7-4-8-14-10/h1-8H,(H,12,13)

InChI Key

VLLGHDRJSXCFJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CS2

Origin of Product

United States

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